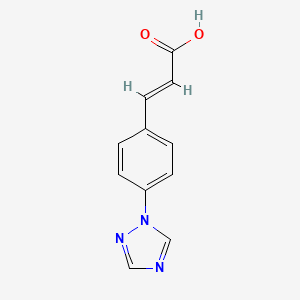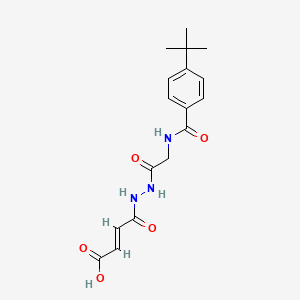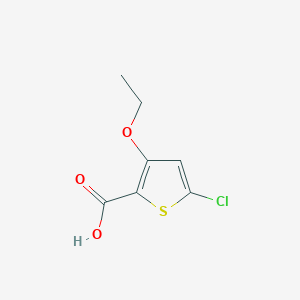![molecular formula C19H16ClFN2OS B2508559 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 946228-36-0](/img/structure/B2508559.png)
4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a derivative of 1,3-thiazole, which is a heterocyclic compound that has garnered interest due to its wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 3-fluorophenyl group suggests potential for enhanced biological activity, while the 4-methyl-1,3-thiazol-5-yl moiety could contribute to the compound's chemical stability and reactivity.
Synthesis Analysis
The synthesis of related 1,3-thiazole derivatives typically involves the condensation of hydrazinecarbothioamide with various reagents. In the case of the compound mentioned in the first paper, the synthesis was achieved through a dehydrosulfurization reaction using iodine and triethylamine in a DMF medium, resulting in an 84% yield. The structure was confirmed by NMR spectroscopy data . Although the exact synthesis of 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is not detailed, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of 1,3-thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and interaction with various enzymes. In the first paper, molecular docking studies with dihydrofolate reductase (DHFR) indicated that the synthesized compound could be a potential inhibitor, suggesting that the molecular structure of such derivatives is conducive to binding with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 1,3-thiazole derivatives is influenced by the substituents attached to the thiazole ring. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, can affect the electron density of the ring and thus its reactivity in various chemical reactions. The synthesis process itself, involving dehydrosulfurization, indicates that the compound can undergo reactions that lead to the loss of sulfur and the formation of new bonds .
Physical and Chemical Properties Analysis
The physical properties of such compounds, including melting points and solubility, are typically determined by the nature of the substituents. The second paper provides a method for characterizing the physical properties of related compounds, such as melting points determined in open capillary tubes . The chemical properties, including stability and reactivity, are influenced by the molecular structure, particularly the presence of the 1,3-thiazole ring and its substituents. The cytotoxic and antioxidant activities of similar compounds were evaluated using MTT and DPPH assays, respectively, indicating that these derivatives can exhibit significant biological activities .
Applications De Recherche Scientifique
Anticancer Applications
Compounds with structural similarities to "4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide" have been designed and synthesized for evaluation as anticancer agents. For example, a series of substituted benzamides were synthesized and tested against cancer cell lines, exhibiting moderate to excellent anticancer activity, suggesting potential utility in cancer treatment strategies (Ravinaik et al., 2021).
Antimicrobial Applications
The synthesis and evaluation of new thiourea derivatives for antimicrobial applications have been explored, demonstrating significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Biological Evaluation
Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. This work involves creating compounds with a fluorine atom in specific positions to enhance antimicrobial activity, reflecting the broader interest in utilizing such structures for biological applications (Desai, Rajpara, & Joshi, 2013).
Heterocyclic Synthesis
Compounds similar in structure have been used in heterocyclic synthesis, contributing to the development of new chemical entities with potential biological activities. The research into creating novel heterocyclic compounds indicates a broad interest in such structures for various scientific and pharmacological applications (Basheer & Rappoport, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)14-3-2-4-16(21)11-14)9-10-22-18(24)13-5-7-15(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZSCOIUCAEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)